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1-[4-Nitro-2-

(trifluoromethyl)phenyl]piperazine

Cat. No.: B1303614 Get Quote

For Immediate Release

A comprehensive technical guide detailing the discovery and history of nitrophenylpiperazine

(NPP) compounds has been compiled, offering researchers, scientists, and drug development

professionals a thorough resource on this important chemical class. From their early synthetic

origins to their diverse pharmacological applications, this whitepaper traces the evolution of

NPPs, providing key data, experimental methodologies, and a historical perspective on their

journey from laboratory curiosities to valuable pharmaceutical intermediates and bioactive

molecules.

The nitrophenylpiperazine moiety, a versatile structural motif, has been a cornerstone in the

development of a wide range of biologically active compounds. While the broader class of

arylpiperazines gained prominence in the mid-20th century with the advent of early

antihistamines and antipsychotics, the specific history of nitrophenyl-substituted piperazines

has its own distinct narrative.

Early Synthesis and Discovery
The precise first synthesis of a nitrophenylpiperazine compound is not definitively documented

in readily available literature, which often highlights the more commercially successful

derivatives of the broader arylpiperazine class. However, established synthetic routes for N-

arylpiperazines were being developed in the mid-20th century. A common and enduring method

involves the reaction of an appropriately substituted aniline with bis(2-chloroethyl)amine.
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Another foundational approach is the aromatic substitution of an aryl halide, facilitated by an

electron-withdrawing group like the nitro group, with piperazine.

A key intermediate, 1-(4-nitrophenyl)piperazine, has become a widely used building block in

organic synthesis. Its preparation is often achieved through the reaction of p-

chloronitrobenzene with piperazine. This straightforward synthesis has made it a readily

accessible precursor for a multitude of more complex molecules.

One of the earlier and significant applications of nitrophenylpiperazine derivatives was as

intermediates in the synthesis of other pharmacologically active agents. For instance, 1-(4-

hydroxyphenyl)-4-(4-nitrophenyl)piperazine is a crucial intermediate in the preparation of

triazole antifungal drugs like itraconazole and posaconazole. The synthesis of this intermediate

typically involves a multi-step process, starting from raw materials like diethanolamine to first

form a substituted piperazine which then undergoes N'-arylation with a nitrophenyl precursor.

Pharmacological Investigations and Therapeutic
Potential
The initial pharmacological exploration of nitrophenylpiperazine compounds was often

intertwined with the broader investigation of the arylpiperazine class. The piperazine ring itself

was known to have biological activity, having been used as an anthelmintic agent in the early

20th century.

In more recent decades, nitrophenylpiperazine derivatives have been the subject of direct

pharmacological investigation for a variety of therapeutic areas. These include:

Antimicrobial and Antifungal Activity: Several studies have explored the direct antimicrobial

and antifungal properties of N-phenylpiperazine derivatives, including those with a nitro-

substitution. These compounds have shown activity against various bacterial and fungal

pathogens.

Neurological Disorders: The arylpiperazine scaffold is a well-known pharmacophore for

targeting central nervous system (CNS) receptors. Consequently, nitrophenylpiperazine

derivatives have been investigated as potential antidepressants, anxiolytics, and

antipsychotics, often as selective serotonin reuptake inhibitors (SSRIs) or ligands for other

neurotransmitter systems.
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Enzyme Inhibition: Recent research has demonstrated the potential of nitrophenylpiperazine

derivatives as enzyme inhibitors. For example, a novel series of 4-nitrophenylpiperazine

derivatives were designed and synthesized as tyrosinase inhibitors, which could have

applications in treating hyperpigmentation disorders.

Quantitative Data Summary
The following tables summarize key quantitative data for representative nitrophenylpiperazine

compounds from various studies.
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Compound Target Assay Type
Quantitative
Value
(IC50/Ki/MIC)

Reference

1-(2-Hydroxy-3-

{[4-(propan-2-

yloxy)benzoyl]ox

y}propyl)-4-(4-

nitrophenyl)piper

azinediium

dichloride

M. kansasii
Minimum

Inhibitory Conc.
15.4 µM [1]

1-{3-[(4-

butoxybenzoyl)o

xy]-2-

hydroxypropyl}-4

-(4-

nitrophenyl)piper

azinediium

dichloride

M. kansasii
Minimum

Inhibitory Conc.
15.0 µM [1]

1-{3-[(4-

butoxybenzoyl)o

xy]-2-

hydroxypropyl}-4

-(4-

nitrophenyl)piper

azinediium

dichloride

M. marinum
Minimum

Inhibitory Conc.
15.0 µM [1]

1-(2-Hydroxy-3-

{[4-(2-

propoxyethoxy)b

enzoyl]oxy}propy

l)-4-(4-

nitrophenyl)piper

azinediium

dichloride

F. avenaceum
Minimum

Inhibitory Conc.
14.2 µM [1]
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Key Experimental Protocols
This section provides detailed methodologies for the synthesis of key nitrophenylpiperazine

intermediates, compiled from the cited literature.

Synthesis of 1-(4-methoxyphenyl)-4-(4-
nitrophenyl)piperazine
This procedure describes the N'-arylation of 1-(4-methoxyphenyl)piperazine with p-

chloronitrobenzene.

Materials:

1-(4-methoxyphenyl)piperazine dihydrochloride

p-chloronitrobenzene

Triethylamine

Ethylene glycol

Procedure:

A suspension of p-chloronitrobenzene (15 mM), p-methoxyphenylpiperazine dihydrochloride

(15 mM), and triethylamine (30 mM) in 25 ml of ethylene glycol is prepared.[2]

The mixture is heated at 80°C for 1 hour under a nitrogen atmosphere.[2]

The reaction mixture is then quenched with cold water and neutralized with a 10% aqueous

sodium bicarbonate solution.[2]

The product is extracted with methylene chloride.[2]

The organic layer is washed with water and a saturated sodium chloride solution, then dried

over sodium sulfate.[2]

The solvent is evaporated, and the resulting solid is recrystallized from ethyl acetate to yield

1-(4-methoxyphenyl)-4-[(4-nitrophenyl)methyl]piperazine.[2]
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Synthesis of 1-(4-hydroxyphenyl)-4-(4-
nitrophenyl)piperazine
This protocol outlines the demethylation of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine to

its corresponding hydroxyl derivative.

Materials:

1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine

Hydrogen bromide gas

Tetrahydrofuran (THF)

Ethyl acetate

Procedure:

23.2 grams of 1-(4-p-methoxy-phenyl)-4-(4-nitrophenyl)piperazine is dissolved in 200

milliliters of tetrahydrofuran (THF).[3]

Hydrogen bromide gas is bubbled through the solution, and the reaction proceeds overnight.

[3]

Water is added to the reaction mixture for washing, followed by separation of the organic

phase. The organic phase is washed twice more with water.[3]

The solvent is removed under vacuum.[3]

The residue is recrystallized from ethyl acetate to obtain the target compound, 1-(4-

hydroxyphenyl)-4-(4-nitrophenyl)piperazine.[3]

Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic

workflows for nitrophenylpiperazine compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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